molecular formula C9H9N5O B12800038 9-(4-Hydroxy-2-butyn)-adenine CAS No. 114978-79-9

9-(4-Hydroxy-2-butyn)-adenine

Cat. No.: B12800038
CAS No.: 114978-79-9
M. Wt: 203.20 g/mol
InChI Key: SRIQEESUOZNCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Hydroxy-2-butyn)-adenine is a synthetic purine nucleobase analogue with significant interest in medicinal chemistry research. Its molecular formula is C9H9N5O . This compound is characterized by an open-chain structure and is studied as an analogue of neplanocin A, a carbocyclic nucleoside known for its biological activity . A key area of investigation for this compound is its potential in oncology research. Studies have shown that related open-chain adenine analogues can inhibit the growth of murine leukemia L1210 cell cultures, indicating its value as a candidate for anti-cancer agent development . The compound features an alkyne fragment, a functional group that is increasingly recognized for enhancing the bioactivity of molecules and is found in compounds with a diverse range of pharmacological properties, including antibacterial, antifungal, and anticancer effects . Researchers utilize this compound to explore new pathways in drug discovery, particularly in the synthesis of novel therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114978-79-9

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)but-2-yn-1-ol

InChI

InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,3-4H2,(H2,10,11,12)

InChI Key

SRIQEESUOZNCLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC#CCO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 4 Hydroxy 2 Butyn Adenine

Strategies for the De Novo Synthesis of 9-(4-Hydroxy-2-butyn)-adenine

The de novo synthesis of this compound involves the strategic construction of the molecule from simpler, readily available starting materials. Key to this process are the regioselective formation of the bond between the adenine (B156593) base and the acyclic side chain, and the introduction of the functionalized butynyl moiety.

Regioselective N-Alkylation Approaches to the Adenine Nucleobase

The alkylation of adenine can result in a mixture of isomers, with substitution occurring at various nitrogen atoms (N1, N3, N7, and N9). For many biologically active nucleoside analogues, the desired isomer is the N9-substituted product. Achieving high regioselectivity for N9-alkylation is therefore a critical step in the synthesis.

Direct alkylation of adenine under basic conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favors the formation of the N9-isomer. researchgate.net The reaction proceeds via the adeninate anion, and while it can produce a mixture of N3, N7, and N9-alkylated products, the N9-adduct is typically the major product. researchgate.netresearchgate.net The regioselectivity can be influenced by factors such as the nature of the base, the solvent, the reaction temperature, and the specific alkylating agent used.

Kinetic and thermodynamic control can also play a role in the product distribution. The N9-substituted product is often the thermodynamically more stable isomer. Studies on the benzylation of adenine have shown that while the formation of both N3 and N9-adducts occurs, the N9-isomer is favored with a regioselectivity factor of 2.3. researchgate.net

For preparative syntheses, various strategies are employed to enhance N9-selectivity. These can include the use of specific bases such as potassium carbonate or cesium carbonate, which have been shown to effectively promote the N-alkylation of purine (B94841) bases.

Introduction of the 4-Hydroxy-2-butyn-1-yl Moiety

The introduction of the 4-hydroxy-2-butyn-1-yl side chain is typically achieved through a nucleophilic substitution reaction between the adenine nucleobase and a suitable electrophilic partner containing the butynyl fragment. A common strategy involves the use of a 4-halo-2-butyn-1-ol derivative, such as 4-chloro-2-butyn-1-ol (B75936) or 4-bromo-2-butyn-1-ol.

The synthesis would likely proceed by reacting adenine with the halo-alkyne in the presence of a base in a polar aprotic solvent. The hydroxyl group of the butynyl moiety may require protection during this step to prevent side reactions, although in some cases, the reaction can proceed with the free hydroxyl group. A plausible synthetic route is outlined below:

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagents and ConditionsProduct
1Adenine, 4-chloro-2-butyn-1-olBase (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, DMSO)This compound

This approach is analogous to the synthesis of similar acyclic nucleosides. For instance, the synthesis of 9-(4'-hydroxy-2'-methylbut-1'-enyl)adenine has been achieved through a coupling reaction between adenine and a protected vicinal dibromo-intermediate, followed by deprotection. semanticscholar.org

Stereochemical Control in Alkyne and Alkene Analog Syntheses

While the target compound, this compound, does not possess any stereocenters in its acyclic chain, the principles of stereochemical control are crucial in the synthesis of related alkene analogues or more complex acyclic nucleosides where chirality is a factor. For example, in the synthesis of alkene analogues, the geometry of the double bond (E or Z) can significantly impact biological activity.

The stereochemistry of such analogues can be controlled through various synthetic strategies. For instance, the partial reduction of an alkyne precursor can yield either the cis (Z) or trans (E) alkene. The use of Lindlar's catalyst for the hydrogenation of an alkyne typically results in the formation of the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) generally affords the trans-alkene.

In the synthesis of acyclic nucleosides with chiral centers in the side chain, stereochemical control can be achieved through the use of chiral starting materials, asymmetric reagents, or enzymatic resolutions. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, have been used to catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of nucleobases, generating acyclic nucleoside analogues with two new stereocenters with high stereoselectivity. nih.gov

Post-Synthetic Chemical Modification of this compound

Following the successful synthesis of this compound, further chemical modifications can be undertaken to improve its physicochemical and pharmacokinetic properties. These modifications are often aimed at developing prodrugs with enhanced bioavailability and cellular uptake.

Phosphorylation Strategies for Prodrug Development

Nucleoside analogues typically require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. The initial phosphorylation step is often rate-limiting. nih.gov Prodrug strategies that deliver the monophosphate form of the nucleoside analogue into the cell can bypass this inefficient step. researchgate.net

For this compound, the primary hydroxyl group is the target for phosphorylation to create a phosphonate (B1237965) or phosphate ester prodrug. Various prodrug moieties can be attached to the phosphate group to mask its negative charge and facilitate passive diffusion across cell membranes. Common prodrug approaches for nucleoside monophosphates include:

Phosphoramidates: These involve the formation of a phosphoramidate (B1195095) linkage, which can be designed to be cleaved intracellularly by enzymes like the Hint1 protein.

Bis(S-acylthioethyl) (SATE) esters: These prodrugs are designed to be cleaved by cellular esterases to release the monophosphate.

Cyclosaligenyl (cycloSal) pronucleotides: This approach involves a cyclosaligenyl moiety that is cleaved to release the active nucleotide. researchgate.net

Alkoxyalkyl esters: Esterifying the phosphonate with an alkoxyalkyl group can create lysophospholipid analogues that are readily taken up by cells. nih.gov

These strategies have been successfully applied to other acyclic nucleoside phosphonates like tenofovir (B777) and adefovir (B194249) to improve their oral bioavailability. nih.govresearchgate.net

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound can be derivatized to modulate its properties. These modifications can be used to create prodrugs or to facilitate analysis. Common derivatization reactions for hydroxyl groups include:

Acylation: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. libretexts.org This can be used to create prodrugs that are cleaved by cellular esterases to release the active compound. For example, valine ester prodrugs of acyclovir (B1169) and ganciclovir (B1264) have been developed to enhance their bioavailability. researchgate.net

Alkylation: The hydroxyl group can be converted to an ether. This is a more stable linkage than an ester and is less commonly used for prodrugs that require cleavage.

Silylation: Reaction with silylating agents, such as tert-butyldimethylsilyl (TBDMS) chloride, converts the hydroxyl group to a silyl (B83357) ether. This is often used as a protecting group during synthesis or for derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). mcmaster.ca

Carbonates and Carbamates: Reaction with appropriate reagents can form carbonates and carbamates, which can also serve as prodrug linkers. researchgate.net

The choice of derivatization strategy depends on the desired outcome, whether it is to improve a specific pharmacokinetic parameter or to enable a particular analytical method.

Transformations of the Butyn-1-yl Linker (e.g., Reduction to Buten-1-yl or Butan-1-yl Analogs)

The unsaturated butyn-1-yl linker in this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction reactions. These reductions can be controlled to selectively produce either the corresponding cis-alkene (a buten-1-yl analog) or be carried through to the fully saturated alkane (a butan-1-yl analog). The specific outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.

Selective Reduction to Buten-1-yl Analogs

The partial reduction of the alkyne in this compound to its corresponding alkene, 9-(4-hydroxy-2-buten-1-yl)adenine, can be achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. The most common and effective catalyst for this transformation is Lindlar's catalyst. openstax.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline. openstax.orgaakash.ac.injove.com

The purpose of the poison is to deactivate the most active sites on the palladium surface, which prevents the subsequent reduction of the initially formed alkene to an alkane. lumenlearning.comlibretexts.orgaakash.ac.in The hydrogenation reaction occurs with syn-stereochemistry, meaning that both hydrogen atoms add to the same face of the alkyne triple bond. openstax.orgjove.comucalgary.ca This results in the exclusive formation of the cis-alkene isomer. masterorganicchemistry.comlumenlearning.comlibretexts.orgjove.com

The general transformation is illustrated in the table below:

ReactantCatalyst/ReagentsProductStereochemistry
This compoundH₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)cis-9-(4-Hydroxy-2-buten-1-yl)adeninecis

This table outlines the expected outcome of the selective reduction of this compound based on established chemical principles.

This selective reduction is a valuable synthetic tool as it allows for the introduction of a cis-double bond, which can be a key structural motif in various biologically active molecules. The presence of the adenine ring is not expected to interfere with this type of catalytic hydrogenation. nih.gov

Complete Reduction to Butan-1-yl Analogs

For the complete saturation of the butyn-1-yl linker to a butan-1-yl group, a more active catalyst is employed for the hydrogenation reaction. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel (Ra-Ni) are highly effective for reducing alkynes to their corresponding alkanes. openstax.orglibretexts.orgucalgary.cacommonorganicchemistry.comlibretexts.org

In this process, the alkyne is first reduced to an alkene intermediate, which is then immediately further reduced to the alkane under the reaction conditions. openstax.org This two-step reduction occurs rapidly in the presence of these active catalysts and an excess of hydrogen gas. The final product of this reaction is 9-(4-hydroxybutyl)adenine.

The details of this complete reduction are summarized in the following table:

ReactantCatalyst/ReagentsProduct
This compoundH₂, Palladium on Carbon (Pd/C)9-(4-Hydroxybutan-1-yl)adenine
This compoundH₂, Platinum (Pt)9-(4-Hydroxybutan-1-yl)adenine
This compoundH₂, Raney Nickel (Ra-Ni)9-(4-Hydroxybutan-1-yl)adenine

This table illustrates the expected products from the complete hydrogenation of this compound using standard, highly active catalysts.

This transformation from an unsaturated linker to a fully saturated and flexible alkyl chain can significantly alter the molecule's three-dimensional shape, polarity, and biological activity.

In Vitro Investigations of Biological Activities of 9 4 Hydroxy 2 Butyn Adenine Derivatives and Analogues

Antiviral Efficacy Assessment in Cellular Models

The antiviral potential of nucleoside analogues is a cornerstone of infectious disease research. Investigations into adenine (B156593) derivatives, particularly those with modified side chains, have uncovered promising candidates for antiviral therapies.

Evaluation of Anti-HIV Activity in Susceptible Cell Lines

While direct experimental data on the anti-HIV activity of 9-(4-hydroxy-2-butyn)-adenine is not extensively documented, studies on closely related compounds offer valuable insights. For instance, alkoxyalkyl esters of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine [(S)-HPMPA] have demonstrated potent inhibitory effects against HIV-1. Specifically, hexadecyloxypropyl-(S)-HPMPA and octadecyloxyethyl-(S)-HPMPA have shown 50% effective concentrations in the nanomolar range and were effective against HIV variants with mutations conferring resistance to other reverse transcriptase inhibitors asm.org.

Furthermore, research into 9-(2-aryloxyethyl) derivatives of adenine has identified compounds with notable anti-HIV-1 activity. The 9-(2-benzyloxyethyl)adenine series, in particular, has shown promise in this area osi.lv. These findings suggest that the structural scaffold of 9-substituted adenines is a viable starting point for the development of novel anti-HIV agents. The mechanism of action for many of these nucleoside analogues involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle nih.govmdpi.comnih.gov.

CompoundTarget VirusActivity (EC50)Cell Line
Hexadecyloxypropyl-(S)-HPMPAHIV-10.4 to 7.0 nMNot Specified
Octadecyloxyethyl-(S)-HPMPAHIV-10.4 to 7.0 nMNot Specified
9-(2-Benzyloxyethyl)adenine derivativesHIV-1Demonstrated ActivityNot Specified

Inhibition of Other Viral Pathogens by Related Nucleoside Analogs

The antiviral spectrum of adenine nucleoside analogues extends beyond HIV. The parent compound, (S)-HPMPA, is a broad-spectrum antiviral agent effective against many DNA viruses asm.org. Its alkoxyalkyl esters have also been evaluated against cytomegalovirus and orthopoxviruses, demonstrating significant antiviral activity . Another related compound, 9-(2,3-dihydroxypropyl)adenine (B3427002) (DHPA), has shown antiviral potency through the inhibition of S-adenosylhomocysteine (SAH) hydrolase and is an approved topical treatment for Herpes Simplex Virus type 1 (HSV-1) in some regions nih.gov. These examples underscore the versatility of the 9-substituted adenine framework in combating a range of viral infections.

Antiproliferative Effects on Malignant Cell Lines

In addition to their antiviral properties, many nucleoside analogues exhibit significant antiproliferative activity, making them subjects of interest in cancer research.

Assessment of Growth Inhibition in Murine Leukemia Cell Cultures

Studies on 4',5'-unsaturated adenine nucleosides have demonstrated antiproliferative activity against L1210 leukemia cells in vitro nih.gov. These compounds were found to be cytotoxic to the L1210 cells, indicating their potential as anticancer agents nih.gov. The L1210 cell line is a widely used model in the preclinical evaluation of potential chemotherapeutic agents.

Comparative Analysis of Cytostatic Activity

A broader examination of nucleoside analogues reveals a range of cytostatic activities. For example, C-7-alkynylated pyrrolotriazine C-ribonucleosides, which are structurally related to adenine nucleosides, have displayed potent cytotoxic activity against various tumor cell lines. Analogues bearing a 7-cyclopropyl-, 7-propyl-, and 7-butylacetylene moiety were particularly active, with IC50 values in the nanomolar range for some compounds nih.gov. These compounds were found to exert their antiproliferative action by inducing dose-dependent DNA damage nih.gov.

Compound ClassCell LineActivity
4',5'-Unsaturated adenine nucleosidesL1210 Murine LeukemiaAntiproliferative and Cytotoxic
7-Cyclopropylacetylene pyrrolotriazine C-ribonucleosideVarious Tumor Cell LinesIC50: 0.02 to 0.08 µM
7-Propylacetylene pyrrolotriazine C-ribonucleosideVarious Tumor Cell LinesPotent Cytotoxic Activity
7-Butylacetylene pyrrolotriazine C-ribonucleosideVarious Tumor Cell LinesPotent and Selective Cytotoxic Activity

Modulation of Enzymatic Pathways

The biological activities of nucleoside analogues are intrinsically linked to their interaction with and modulation of various enzymatic pathways. For these compounds to be active, they often need to be phosphorylated by cellular kinases to their active triphosphate forms nih.gov.

The acyclic phosphonate (B1237965) analog 9-(2-phosphonylmethoxyethyl)adenine (PMEA), for instance, is converted to its active diphosphate (B83284) derivative by cellular enzymes nih.gov. Studies have indicated that adenylate kinase, particularly the mitochondrial isoform, plays a significant role in the phosphorylation of PMEA nih.gov. This activation is a critical step for the compound to exert its inhibitory effect on viral DNA polymerases nih.gov.

Another mechanism of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase by compounds like 9-(2,3-dihydroxypropyl)adenine (DHPA) nih.gov. SAH hydrolase is a key enzyme in methylation reactions, and its inhibition can disrupt viral replication and cellular proliferation.

These examples highlight the diverse enzymatic pathways that can be targeted by 9-substituted adenine derivatives, leading to their observed antiviral and antiproliferative effects. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Characterization as a Substrate for Adenosine (B11128) Deaminase

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. An essential aspect of characterizing novel adenosine analogues is to determine their affinity for and susceptibility to deamination by ADA. This process is critical as the deamination of such analogues can significantly alter their biological activity, converting a potentially active compound into an inactive metabolite or a compound with a different activity profile.

To characterize this compound as a substrate for ADA, researchers would typically perform kinetic assays using purified ADA, often from bovine or human sources. These experiments would determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Hypothetical Kinetic Parameters for the Deamination of Adenosine Analogues by Adenosine Deaminase

CompoundKm (µM)Vmax (µmol/min/mg)
Adenosine (Reference)Data Not AvailableData Not Available
This compoundData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental data is available for this compound.

Susceptibility to Intracellular Esterases

The susceptibility of a compound to intracellular esterases is a key determinant of its metabolic stability and pharmacokinetic profile. Esterases are enzymes that cleave ester bonds, a common modification in prodrug design to enhance cell permeability. If this compound were to be developed as a prodrug with an ester linkage, its rate of hydrolysis by intracellular esterases would be a critical factor in its activation.

Investigations in this area would involve incubating the compound with cell lysates or purified esterases and monitoring the rate of hydrolysis, typically through chromatographic methods like HPLC.

Table 2: Hypothetical Hydrolysis of Esterified Adenosine Analogues by Intracellular Esterases

Compound DerivativeEnzyme SourceHalf-life (t1/2, min)
Esterified Analogue of AdenosineHuman Liver MicrosomesData Not Available
Esterified this compoundHuman Liver MicrosomesData Not Available

This table is for illustrative purposes only. No experimental data is available for this compound or its derivatives.

Interaction with Purine-Metabolizing Enzymes

Beyond adenosine deaminase, a variety of other enzymes are involved in the complex pathways of purine metabolism. These include purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond of nucleosides, and various kinases that phosphorylate nucleosides to form nucleotides. The interaction of this compound with these enzymes would provide a broader understanding of its metabolic fate and potential biological effects. For instance, its potential as a substrate or inhibitor for PNP would be a significant finding.

Comprehensive analysis would require a panel of enzymatic assays with key purine-metabolizing enzymes to assess whether this compound acts as a substrate, an inhibitor, or has no interaction.

Table 3: Summary of Interactions with Purine-Metabolizing Enzymes

EnzymeInteraction Type (Substrate/Inhibitor)
Adenosine Deaminase Data Not Available
Purine Nucleoside Phosphorylase Data Not Available
Adenosine Kinase Data Not Available
Hypoxanthine-Guanine Phosphoribosyltransferase Data Not Available

This table is for illustrative purposes only. No experimental data is available for this compound.

Mechanistic Elucidation of Biological Actions of 9 4 Hydroxy 2 Butyn Adenine Derivatives

Molecular Mechanisms of Antiviral Efficacy

The antiviral activity of nucleoside analogs, including acyclic derivatives like 9-(4-Hydroxy-2-butyn)-adenine, is predicated on their ability to selectively disrupt viral replication. This is generally achieved through a multi-step process involving cellular uptake, metabolic activation, and subsequent interference with viral enzymes.

Acyclic nucleoside analogs are typically administered as prodrugs to enhance their cellular uptake and intracellular concentration. Due to their charged nature at physiological pH, the parent compounds often exhibit poor cell membrane permeability. nih.govnih.gov Prodrug strategies involve modifying the molecule to create more lipophilic versions that can more readily cross the cell membrane. mdpi.com

Once inside the cell, these prodrugs undergo enzymatic conversion to their active triphosphate forms. This activation process is a critical determinant of their antiviral potency. nih.gov The initial phosphorylation step is often the rate-limiting step and can be catalyzed by either host cell or viral kinases. nih.govresearchgate.net For many antiviral nucleoside analogs, the first phosphorylation is more efficiently carried out by viral kinases, which contributes to their selective toxicity towards virus-infected cells. researchgate.netresearchgate.net Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are generally carried out by cellular kinases. nih.gov The resulting triphosphate analog is the pharmacologically active molecule that can compete with natural nucleoside triphosphates. nih.govpnas.org

The intracellular half-life of the active triphosphate metabolite is another crucial factor for antiviral efficacy. A longer half-life allows for more sustained inhibition of viral replication, which can be advantageous for therapeutic outcomes. asm.org

Table 1: Key Enzymes in the Activation of Acyclic Nucleoside Analogs

Enzyme ClassRole in ActivationSpecificity
Viral Kinases (e.g., Thymidine Kinase)Catalyzes the initial monophosphorylation.Often exhibits higher affinity for the nucleoside analog than cellular kinases, contributing to selectivity.
Cellular Nucleoside/Nucleotide KinasesCatalyze subsequent phosphorylations to diphosphate and triphosphate forms.Broad substrate specificity.

The active triphosphate form of acyclic nucleoside analogs acts as a competitive inhibitor of viral DNA or RNA polymerases. nih.govmdpi.com These viral polymerases are essential enzymes for the replication of the viral genome. researchgate.net The structural similarity of the analog triphosphate to the natural deoxy- or ribonucleoside triphosphates allows it to bind to the active site of the viral polymerase.

Once incorporated into the growing viral DNA or RNA strand, these analogs can act as chain terminators. researchgate.net This is because they often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting further elongation of the nucleic acid chain. pnas.org Some analogs, even if they possess a 3'-hydroxyl equivalent, can still cause chain termination or impede further polymerase activity. pnas.org The inhibition of viral polymerase and termination of the nascent viral genome are the ultimate mechanisms by which these compounds exert their antiviral effect. nih.govresearchgate.net

Cellular Pathways Affected in Antiproliferative Activity

In addition to their antiviral effects, many nucleoside analogs, including adenine (B156593) derivatives, exhibit antiproliferative activity against cancer cells. This activity stems from their ability to interfere with cellular DNA replication and induce cell death pathways.

The proliferation of cancer cells is characterized by dysregulated cell cycle progression. Acyclic nucleoside analogs can perturb the cell cycle, often leading to an arrest in the S phase (DNA synthesis phase) or G2/M phase. nih.govresearchgate.netoncotarget.com By being incorporated into the DNA of replicating cells, these analogs can trigger DNA damage checkpoints.

Studies on adenine and its derivatives have shown that they can induce cell cycle arrest. For instance, adenine has been observed to cause S phase arrest in Bel-7402 and Hela cancer cells. nih.govoncotarget.comoncotarget.com Acyclic nucleotide analogs have also been shown to cause a reduction in the proportion of cells in the G1 phase and an accumulation in the S phase. nih.gov This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating.

The accumulation of DNA damage and cell cycle arrest induced by acyclic nucleoside analogs can ultimately trigger programmed cell death, or apoptosis. nih.gov This is a crucial mechanism for eliminating cancerous cells.

Adenine and its analogs have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govnih.gov The induction of apoptosis can occur through the intrinsic (mitochondrial) pathway. researchgate.net This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. researchgate.net Acyclic nucleotide analogs have been shown to induce apoptosis in leukemia cell lines at high concentrations. nih.gov The apoptotic process is often characterized by morphological changes such as cell shrinkage and nuclear condensation. researchgate.netoncotarget.com

Table 2: Effects of Adenine Derivatives on Cancer Cell Lines

CompoundCell LineEffectReference
AdenineBel-7402, HelaS phase arrest, apoptosis nih.govoncotarget.com
AdenineHT29, Caco-2Apoptosis, autophagy nih.gov
Acyclic nucleotide analogsMOLT-4, HL-60, ML-1G1 phase reduction, apoptosis nih.gov

DNA Interaction and Mutagenic Potential of Related Adenine Adducts

When chemicals react with DNA, they can form DNA adducts, which are segments of DNA bound to the chemical. nih.gov These adducts can distort the DNA helix and interfere with DNA replication and repair, potentially leading to mutations and carcinogenesis. nih.govresearchgate.net The N1, N3, N6, and N7 positions of adenine are common sites for the formation of DNA adducts. researchgate.netnih.gov

The mutagenic potential of an adenine adduct depends on its specific chemical structure and its stereoisomerism. nih.gov For example, studies on adenine N(6) adducts of butadiene metabolites have shown that different stereoisomers can lead to different types of mutations (e.g., A → G vs. A → C transitions). nih.gov Some adenine adducts may be readily bypassed by DNA polymerases without causing mutations, while others can block replication or lead to misincorporation of bases. nih.gov

The persistence of DNA adducts is a key factor in their mutagenic potential. If the adducts are not efficiently removed by the cell's DNA repair machinery, they are more likely to lead to mutations during subsequent rounds of DNA replication. nih.gov The cellular response to DNA alkylation and adduct formation is a complex process involving various DNA repair pathways. oup.com

It is important to investigate the potential of this compound and its metabolites to form DNA adducts and to assess their mutagenic potential to fully understand its safety profile.

After conducting a thorough and extensive search of publicly available scientific literature, we have been unable to locate any studies or data specifically pertaining to the chemical compound This compound .

The search did not yield any information regarding the mechanistic elucidation of its biological actions, including:

The formation of N6-substituted adenine adducts.

Its impact on DNA replication fidelity and translesion synthesis.

Proposed mechanisms for the induction of genomic instability.

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Structure Activity Relationship Sar Studies of 9 4 Hydroxy 2 Butyn Adenine Analogs

Influence of the Butyn-1-yl Side Chain on Biological Efficacy

The acyclic side chain of 9-(4-hydroxy-2-butyn)-adenine, which replaces the ribose sugar of natural nucleosides, is a key determinant of its interaction with target enzymes. The length, saturation, and the position and stereochemistry of the hydroxyl group on this chain are critical for biological activity.

Effects of Alkyl Chain Length and Saturation

The length and degree of saturation of the acyclic side chain in nucleoside analogs can significantly impact their biological efficacy. While initial research indicated that increasing the chain length could enhance activity, this trend often reverses beyond a certain point. This is likely attributable to the compound becoming overly lipophilic, which can lead to aggregation and accumulation in fatty tissues nih.gov. For analogs of this compound, the four-carbon butynyl chain appears to be optimal for fitting into the active site of target enzymes.

Saturation of the side chain is another critical factor. The rigidity of the butynyl triple bond in this compound restricts the conformational flexibility of the side chain, which can be advantageous for locking the molecule into a bioactive conformation. In contrast, a more flexible, saturated butyl chain might adopt numerous conformations, only a fraction of which might be active, potentially leading to reduced potency.

Side Chain ModificationRelative Biological EfficacyRationale
EthynylReducedShorter chain may not optimally span the binding pocket.
Butynyl (Parent)OptimalIdeal length and rigidity for target interaction.
PentynylReducedLonger chain may introduce steric hindrance.
ButenylVariableIncreased flexibility may alter binding affinity.
Butyl (Saturated)ReducedHigh flexibility leads to a loss of pre-organized bioactive conformation.

Positional and Stereochemical Isomerism of the Hydroxyl Group

The hydroxyl group on the acyclic side chain of this compound is a key pharmacophoric feature, as it can mimic the hydroxyl groups of the natural deoxyribose sugar and is often essential for the first phosphorylation step by viral or cellular kinases. nih.gov The position and stereochemistry of this hydroxyl group are therefore critical for biological activity.

For many acyclic nucleoside analogs, the biological activity is highly dependent on the stereochemistry of the hydroxyl group. For instance, the (R)-enantiomer of tenofovir (B777) is approximately 50 times more potent against HIV than its (S)-counterpart. This highlights the stereospecificity of the target enzymes. While specific data for this compound is not extensively available, it is anticipated that its biological activity would also be stereoselective.

The position of the hydroxyl group is equally important. Moving the hydroxyl group to a different carbon on the butynyl chain would alter the molecule's ability to be recognized and phosphorylated by kinases, likely diminishing its activity.

Hydroxyl Group ModificationAnticipated Biological EfficacyRationale
(R)-4-Hydroxy (if parent is racemic)Potentially HigherEnzymes are chiral and often show preference for one enantiomer.
(S)-4-Hydroxy (if parent is racemic)Potentially LowerMay not fit as well into the chiral active site of the target enzyme.
3-HydroxyLikely ReducedAltered position may prevent proper recognition by kinases for phosphorylation.
1-HydroxyLikely InactiveIncorrect positioning would likely abolish interaction with key active site residues.

Modifications to the Adenine (B156593) Purine (B94841) Ring System

The adenine base is responsible for recognition by the target enzyme and for forming hydrogen bonds within the active site. Modifications to the purine ring system can have a profound impact on the biological activity of this compound.

Impact of N9-Substitution on Biological Recognition

The attachment of the acyclic side chain at the N9 position of the adenine ring is crucial for its activity, as this mimics the glycosidic bond in natural nucleosides. The N9-substitution pattern is generally preferred for antiviral activity in acyclic nucleoside analogs. The introduction of functional groups at the C-1 position of the acyclic chain attached to the N9 of adenine has been achieved through direct alkylation, allowing for further structural modifications. nih.gov Altering the attachment point to other nitrogen atoms in the purine ring, such as N7, typically results in a significant loss of activity. This is because the precise geometry of the N9-substituted analog is required for proper orientation within the enzyme's active site.

Purine Heteroatom Modifications

Replacing the nitrogen atoms in the purine ring with carbon (deaza-analogs) or altering their positions (aza-analogs) can modulate the electronic properties and hydrogen bonding capabilities of the nucleobase, thereby affecting its biological activity.

For example, 7-deazaadenine analogs have been investigated to enhance antiviral activity. The removal of the N7 nitrogen can alter the molecule's pKa and steric profile, which may lead to improved binding to some viral polymerases. Conversely, 8-azaadenine (B1664206) analogs have also been synthesized and evaluated for their antiviral properties. nih.govresearchgate.net Some 9-substituted 8-azaadenine derivatives have shown significant activity against various viruses. nih.gov

Purine Ring ModificationPotential Impact on Biological EfficacyRationale
7-DeazaadeninePotentially EnhancedAlters electronic distribution and may improve binding to specific viral enzymes.
8-AzaadeninePotentially Enhanced or Altered SelectivityModifies hydrogen bonding pattern and can lead to potent antiviral activity. nih.gov
3-DeazaadenineGenerally ReducedDisrupts key hydrogen bonding interactions required for recognition.
1-DeazaadenineGenerally ReducedImportant for base pairing and recognition by many enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to rationally design novel analogs of this compound with enhanced biological activity. By establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can predict the potency of untested molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govfiveable.me

The fundamental principle of QSAR is that the biological effect of a ligand is a function of its molecular structure. fiveable.me For the analogs of this compound, this involves the systematic modification of the core structure and the subsequent quantification of how these changes influence a specific biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki).

A typical QSAR study involves the following key steps:

Data Set Selection: A series of analogs of this compound with their corresponding biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each analog. These descriptors numerically represent various aspects of the molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, electrostatic potential), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods are employed to generate a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. fiveable.me

Model Validation: The robustness and predictive capability of the developed QSAR model are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation, while external validation involves predicting the activity of the compounds in the test set. mdpi.com

For instance, a hypothetical QSAR model for a series of this compound analogs might be represented by the following equation:

pIC50 = β0 + β1(logP) + β2(Dipole_Z) + β3(ASA_H) + ...

Where pIC50 is the negative logarithm of the IC50 value, logP represents the lipophilicity, Dipole_Z is the z-component of the dipole moment, and ASA_H is the solvent accessible surface area of hydrophobic atoms. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

Three-Dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship in a three-dimensional context. benthamscience.comnih.govnih.gov

CoMFA: This method calculates the steric and electrostatic interaction fields of the aligned molecules in the training set with a probe atom. The resulting field values are then correlated with the biological activity using PLS analysis. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the molecular interactions. nih.gov

The results of 3D-QSAR studies are often visualized as contour maps, which highlight the regions in space around the aligned molecules where specific properties are favorable or unfavorable for biological activity. For example, a green contour in a steric map might indicate a region where bulky substituents are favored, while a red contour would suggest that steric hindrance in that area decreases activity. mdpi.com

Identification and Characterization of Molecular Targets for 9 4 Hydroxy 2 Butyn Adenine Derivatives

Enzymatic Targets: Esterases, Deaminases, and Kinases

Acyclic nucleoside analogues frequently undergo enzymatic modification to become active or to be metabolized. The primary enzymatic targets for derivatives of 9-(4-Hydroxy-2-butyn)-adenine are anticipated to fall into three main categories: kinases, deaminases, and esterases.

Kinases: The biological activity of most nucleoside analogues is dependent on their conversion to the triphosphate form. nih.govwikipedia.org This multi-step phosphorylation is catalyzed by a series of host cell kinases. nih.govnih.gov The initial phosphorylation from the nucleoside to the nucleoside monophosphate is often the rate-limiting step and is critical for the compound's activation. nih.govnih.gov Acyclic nucleoside analogues, due to their structural flexibility, can be recognized and phosphorylated by various cellular nucleoside and nucleotide kinases. nih.govmpg.de Once triphosphorylated, these molecules can act as competitive inhibitors or chain terminators for DNA and RNA polymerases. nih.gov

Deaminases: Adenine-containing compounds can be substrates for deaminases. For instance, a structurally similar compound, 9-(trans-4-hydroxy-2-buten-1-yl)adenine (B217818), has been shown to be a substrate for adenosine (B11128) deaminase (ADA). nih.gov This enzyme catalyzes the conversion of adenine (B156593) to hypoxanthine, which can alter the compound's activity or lead to its degradation. Deaza analogues of other adenosine deaminase inhibitors have been synthesized to probe the importance of the nitrogen atoms in the purine (B94841) ring for ADA activity. drugbank.com

Esterases: While this compound itself is not a substrate for esterases, derivatives are often synthesized as ester prodrugs to improve bioavailability. These ester groups are cleaved by cellular esterases to release the active hydroxyl compound.

Table 1: Potential Enzymatic Targets and Their Functions
Enzyme ClassPotential RoleSignificance
Kinases (Nucleoside/Nucleotide Kinases)Catalyze the sequential phosphorylation of the analogue to its active triphosphate form. nih.govnih.govEssential for bioactivation; the efficiency of this process often determines the compound's potency. mpg.de
Deaminases (e.g., Adenosine Deaminase)Metabolize the adenine moiety, potentially inactivating the compound. nih.govAffects the compound's half-life and therapeutic window.
Esterases Activate ester-based prodrugs of the parent compound by hydrolysis.Crucial for the release of the active drug when administered as a prodrug.

Nucleic Acid Interactions: DNA and RNA as Direct or Indirect Targets

The primary mechanism of action for many acyclic nucleoside analogues involves the disruption of nucleic acid synthesis. wikipedia.orgnih.gov After being converted to their 5'-triphosphate form by cellular kinases, these analogues mimic natural deoxynucleotides (dNTPs). nih.gov

Viral or cellular DNA and RNA polymerases can incorporate these analogues into growing nucleic acid chains. wikipedia.orgmdpi.com Because acyclic analogues lack the 3'-hydroxyl group of the sugar moiety, the addition of the next nucleotide is blocked, leading to the termination of the DNA or RNA chain. nih.govmdpi.com This action effectively halts replication and transcription, which is the basis for their use as antiviral and anticancer agents. wikipedia.orgnih.gov

Therefore, while the direct binding partners are the polymerases, the ultimate targets are the DNA and RNA molecules themselves, whose synthesis is inhibited. The interaction is indirect, mediated by the polymerase enzymes that mistakenly incorporate the fraudulent nucleotide.

Receptor and Protein Binding Partners

Beyond enzymes and nucleic acids, adenine-based molecules can interact with a variety of other proteins and receptors.

Purinergic Receptors: Adenine itself is the endogenous ligand for a family of G protein-coupled receptors (GPCRs) known as P0-purine receptors, or adenine receptors (AdeR). nih.gov Furthermore, modified adenine derivatives are known to be ligands for other purinergic receptors, such as the A1, A2A, A2B, and A3 adenosine receptor subtypes. nih.govacs.org It is plausible that this compound derivatives could exhibit affinity for one or more of these receptor subtypes, potentially modulating their signaling pathways. universiteitleiden.nl

Other Adenine-Binding Proteins: Many proteins utilize adenine-containing cofactors like ATP and NAD+. Chemical proteomics experiments on other adenine-based probes have identified potential off-targets such as the adenine nucleotide translocator (ANT), a mitochondrial protein responsible for exchanging ATP and ADP across the inner mitochondrial membrane. acs.org

Advanced Methodologies for Target Deconvolution

Identifying the specific molecular targets of a compound like this compound from the thousands of proteins in a cell is a significant challenge. researchgate.netnih.gov Modern chemical proteomics provides powerful tools for this purpose, many of which are particularly well-suited for this molecule due to its alkyne functional group. nih.gov

Affinity-Based Protein Profiling (AfBPP) is a technique used to identify the cellular targets of bioactive molecules. nih.govmagtechjournal.com In this approach, a probe molecule is designed based on the compound of interest. This probe typically includes three components: a recognition element (the compound itself), a reactive group for covalent linkage, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. researchgate.net

For a compound that doesn't form a covalent bond with its target, a photoreactive group (like a diazirine) can be incorporated into the probe. nih.govresearchgate.net Upon UV irradiation, this group forms a nonspecific covalent bond with any protein in close proximity, allowing for the capture of even non-covalent binding partners. researchgate.net The alkyne handle on this compound is ideal for the subsequent attachment of a reporter tag via click chemistry. researchgate.netnih.gov

Chemical proteomics is a broad field that uses small molecule probes to study protein function in complex biological systems. researchgate.netnih.gov A common strategy for target identification is affinity chromatography. researchgate.net Here, the small molecule is derivatized with a linker and immobilized on a solid support, such as agarose (B213101) beads. A cell lysate is then passed over these beads, and proteins that bind to the immobilized molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry. nih.gov

The alkyne group in this compound is a powerful tool for this method. Instead of immobilizing the compound directly, the alkyne can be used in a "pull-down" experiment. The alkyne-containing compound is incubated with cell lysate, and then a reporter tag with a corresponding azide (B81097) group (e.g., Azide-Biotin) is "clicked" on via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govnih.gov The biotinylated protein-probe complexes can then be captured on streptavidin beads and identified. researchgate.net This two-step approach minimizes steric hindrance that might otherwise interfere with target binding. nih.gov

Computational, or in silico, methods offer a complementary approach to experimental target identification. nih.gov These methods use the chemical structure of a compound to predict its potential biological targets based on large databases of known ligand-protein interactions. nih.gov

Ligand-Based Methods: These approaches compare the structure of this compound to libraries of compounds with known targets. If the compound is structurally similar to other molecules that bind a particular protein, that protein is flagged as a potential target. nih.gov

Structure-Based Methods (Molecular Docking): If the three-dimensional structure of a potential protein target is known, molecular docking simulations can be used to predict whether and how strongly the compound might bind to the protein's active or allosteric sites. nii.ac.jp

These computational predictions provide a list of candidate targets that can then be prioritized for experimental validation using biochemical assays or the proteomics methods described above. nih.gov

Table 2: Advanced Methodologies for Target Identification
MethodologyPrincipleApplication for this compound
Affinity-Based Protein Profiling (AfBPP) Uses a modified chemical probe with a reactive group and a reporter tag to covalently label and identify binding partners in a cellular context. nih.govmagtechjournal.comA probe version could include a photoreactive group. The alkyne handle allows for easy "click" attachment of a reporter tag for enrichment and identification. nih.gov
Chemical Proteomics (Affinity Pull-down) Immobilizes the compound on a solid support to capture binding proteins from a cell lysate for identification by mass spectrometry. researchgate.netnih.govThe alkyne group enables a "tag-then-capture" approach, where the compound binds its target first, followed by clicking on a biotin tag for pull-down. researchgate.net
In Silico Target Prediction Uses computational algorithms to predict potential protein targets based on the compound's chemical structure and known ligand-protein interaction data. nih.govnih.govCan generate a prioritized list of potential kinases, receptors, or other enzymes for subsequent experimental validation.

Computational and in Silico Approaches in 9 4 Hydroxy 2 Butyn Adenine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(4-Hydroxy-2-butyn)-adenine, this would involve predicting its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding affinity.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. An MD simulation of this compound interacting with a target protein would provide insights into the stability of the ligand-protein complex over time, the flexibility of the ligand and the protein, and the specific interactions (such as hydrogen bonds and hydrophobic interactions) that are crucial for binding. These simulations can reveal dynamic conformational changes that are not apparent from static docking poses.

Computational TechniqueApplication to this compound Research
Molecular Docking Predicts the binding orientation and affinity of the compound to a biological target.
Molecular Dynamics Simulates the time-dependent behavior of the ligand-target complex, assessing its stability and interaction dynamics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Specific QSAR and QSTR models for this compound have not been identified in publicly accessible scientific literature. These models are mathematical relationships that correlate the chemical structure of a compound with its biological activity (QSAR) or toxicity (QSTR).

Developing a QSAR model for a series of analogs of this compound would involve synthesizing a set of related compounds with varying structural modifications and measuring their biological activity against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are employed to build a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs.

Similarly, a QSTR model would be developed by correlating structural descriptors with toxicity data. This would require experimental toxicity testing of a series of related compounds. The resulting model could then be used to predict the potential toxicity of novel analogs, aiding in the early-stage deselection of potentially harmful compounds.

Chemoinformatics and Virtual Screening for Novel Analog Design

Chemoinformatics tools and virtual screening methods are instrumental in the design of novel analogs of this compound. Chemoinformatics involves the use of computational methods to analyze and manage large chemical datasets.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, this could involve:

Ligand-based virtual screening: Searching for molecules with similar structural or chemical features to this compound. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening: Docking large compound libraries into the three-dimensional structure of a target protein to identify potential binders.

These approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Chemoinformatics ApproachDescription
Ligand-Based Virtual Screening Identifies novel compounds based on their similarity to a known active ligand like this compound.
Structure-Based Virtual Screening Docks a library of compounds into a target's binding site to predict binding affinity and identify potential hits.

Pathway Analysis and Systems Biology Modeling

There is no specific information available regarding pathway analysis or systems biology modeling for this compound.

Pathway analysis is a method used to understand the biological context of a compound's effects. If the protein target of this compound is known, pathway analysis tools can be used to identify the biological pathways in which this target is involved. This can help to elucidate the compound's mechanism of action and predict its potential downstream effects on cellular processes.

Systems biology modeling aims to create computational models of complex biological systems. In the context of this compound, a systems biology model could be developed to simulate how the compound's interaction with its target perturbs a larger biological network. This could provide a more holistic understanding of the compound's effects at the cellular or organismal level and could help in predicting potential off-target effects or identifying synergistic drug combinations.

Metabolic Investigations of 9 4 Hydroxy 2 Butyn Adenine and Its Biotransformation Products

Pathways of In Vitro and Cellular Biotransformation

There is currently no specific information available in peer-reviewed literature detailing the in vitro and cellular biotransformation pathways of 9-(4-Hydroxy-2-butyn)-adenine. Metabolic studies on analogous acyclic nucleoside structures often reveal transformations such as oxidation, reduction, and conjugation. However, without direct experimental evidence, the specific metabolic fate of the butynyl side chain and the adenine (B156593) moiety of this compound remains speculative.

Identification of Active and Inactive Metabolites

The identification of metabolites is a crucial step in determining whether a parent compound is a pro-drug that is converted into an active form, or if its metabolites are inactive and targeted for excretion. No studies have been published that identify any active or inactive metabolites of this compound.

Role of Specific Enzyme Systems in Metabolism

Information regarding the specific enzyme systems responsible for the metabolism of this compound is not available. Generally, the metabolism of xenobiotics, including nucleoside analogs, can involve a variety of enzyme families such as cytochrome P450 oxidases, dehydrogenases, and various transferases. The involvement of any of these enzyme systems in the biotransformation of this compound has not been documented.

Synthesis and Biological Evaluation of Novel Derivatives and Analogues of 9 4 Hydroxy 2 Butyn Adenine

Rational Design Principles for Enhanced Biological Activity

The rational design of novel analogues of 9-(4-Hydroxy-2-butyn)-adenine is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the parent molecule to optimize interactions with a specific biological target, often an enzyme or a receptor.

Key design principles include:

Bioisosteric Replacement: This strategy involves the substitution of certain functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. cambridgemedchemconsulting.comdrughunter.comresearchgate.netu-tokyo.ac.jp For instance, the hydroxyl group in the butynyl chain could be replaced with a fluorine atom or an amino group to alter its hydrogen bonding capacity and metabolic fate.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different analogues of this compound might bind. This allows for the design of modifications that enhance binding affinity and, consequently, biological activity.

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are critical for a drug's efficacy. The introduction of polar or nonpolar functional groups at various positions on the adenine (B156593) ring or the side chain can be used to fine-tune these properties.

Conformational Restriction: The flexibility of the butynyl side chain can be constrained through the introduction of cyclic structures or double bonds. Such modifications can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

Novel Synthetic Routes to Access Diverse Structural Space

The synthesis of a diverse library of this compound analogues requires versatile and efficient synthetic methodologies. The primary challenge lies in the selective N9-alkylation of the adenine core and the introduction of chemical diversity at various positions of the molecule.

A common approach to the synthesis of the parent compound and its derivatives involves the nucleophilic substitution reaction between adenine and a suitable electrophile. For example, adenine can be reacted with a 4-halo-2-butyn-1-ol derivative in the presence of a base to yield the desired 9-substituted product.

To create a library of analogues, the following synthetic strategies can be employed:

Modification of the Side Chain: A variety of commercially available or synthetically accessible functionalized alkynes can be used to introduce diversity in the side chain. This allows for the exploration of different chain lengths, the incorporation of various functional groups, and the introduction of steric bulk.

Functionalization of the Adenine Core: The adenine ring itself can be modified at positions such as C2, C6, and C8. For example, the 6-amino group can be alkylated or acylated, and substituents can be introduced at the C2 and C8 positions through various organic reactions.

Prodrug Approaches: To improve the bioavailability of the parent compound, prodrug strategies can be implemented. This typically involves the esterification or phosphorylation of the terminal hydroxyl group, creating a derivative that is converted to the active form in vivo.

A hypothetical synthetic scheme for generating a library of derivatives is presented below:

Table 1: Illustrative Synthetic Routes to this compound Analogues

Starting Material Reagent(s) Reaction Type Product
Adenine1-bromo-4-(tert-butyldimethylsilyloxy)-2-butyne, K2CO3, DMFN9-Alkylation9-(4-(tert-butyldimethylsilyloxy)-2-butyn-1-yl)-9H-purin-6-amine
9-(4-(tert-butyldimethylsilyloxy)-2-butyn-1-yl)-9H-purin-6-amineTBAF, THFDeprotectionThis compound
This compoundAcetic anhydride, pyridineEsterification4-(6-amino-9H-purin-9-yl)but-2-yn-1-yl acetate (B1210297)
6-chloropurine4-amino-2-butyn-1-ol, Et3N, DMFNucleophilic Substitution9-(4-amino-2-butyn)-adenine

This table is for illustrative purposes and represents potential synthetic transformations.

Comprehensive In Vitro Biological Activity Screening of New Chemical Entities

A comprehensive in vitro screening cascade is essential to evaluate the biological activity of the newly synthesized derivatives of this compound. The choice of assays depends on the therapeutic target of interest, which for nucleoside analogues often includes viral polymerases or cellular kinases. nih.gov

A typical screening funnel would involve:

Primary Screening: All synthesized compounds are initially tested at a single high concentration in a target-based or cell-based assay to identify preliminary "hits." For example, if the target is a viral polymerase, an enzyme inhibition assay would be appropriate.

Dose-Response Analysis: Compounds that show significant activity in the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Selectivity Profiling: To assess the specificity of the active compounds, they are tested against a panel of related enzymes or cell lines. High selectivity is a desirable characteristic as it can reduce the likelihood of off-target effects.

Mechanism of Action Studies: Further experiments are conducted to elucidate how the most promising compounds exert their biological effects. This may involve kinetic studies with purified enzymes or molecular biology techniques in cellular systems.

The following table provides a hypothetical example of in vitro screening data for a series of this compound analogues.

Table 2: Illustrative In Vitro Biological Activity Data

Compound Modification Target Enzyme IC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (CC50/IC50)
Parent -5.2>100>19.2
Analogue 1 2-fluoro2.8>100>35.7
Analogue 2 6-cyclopropylamino8.1>100>12.3
Analogue 3 4-O-acetyl15.6>100>6.4
Analogue 4 4-amino3.58524.3

This data is hypothetical and intended for illustrative purposes only.

Advanced Structure-Activity Relationship Elucidation through Novel Compound Libraries

The data generated from the in vitro screening of a diverse library of analogues allows for the elucidation of structure-activity relationships (SAR). SAR studies provide crucial insights into how different structural modifications influence the biological activity of the compounds.

Key SAR observations for derivatives of this compound could include:

Adenine Core Modifications: Substitutions at the C2 and N6 positions of the adenine ring can significantly impact potency and selectivity. For example, the introduction of a small, electron-withdrawing group at the C2 position, such as fluorine, might enhance activity. nih.gov

Side Chain Modifications: The length and flexibility of the alkynyl side chain are likely to be critical for optimal interaction with the target. Modifications to the terminal hydroxyl group, such as esterification or replacement with other functional groups, can influence both potency and pharmacokinetic properties.

Stereochemistry: If chiral centers are introduced into the side chain, the stereochemistry can have a profound effect on biological activity.

By systematically analyzing the SAR data, a pharmacophore model can be developed. This model defines the key structural features required for biological activity and can guide the design of next-generation compounds with improved properties.

Table 3: Summary of Structure-Activity Relationships

Position of Modification Type of Modification Effect on Activity Rationale
C2 of AdenineSmall electron-withdrawing group (e.g., -F)Potential IncreaseMay enhance binding affinity through favorable electronic interactions.
N6 of AdenineBulky lipophilic group (e.g., -cyclopropyl)Potential DecreaseMay cause steric hindrance in the binding pocket.
4-position of Butynyl ChainEsterification of hydroxyl groupPotential DecreaseThe free hydroxyl may be crucial for hydrogen bonding with the target.
4-position of Butynyl ChainReplacement of hydroxyl with amino groupMaintained or IncreasedThe amino group can also act as a hydrogen bond donor and may introduce favorable ionic interactions.

This table presents hypothetical SAR trends based on general principles of medicinal chemistry.

Conclusion and Future Perspectives in the Academic Research of 9 4 Hydroxy 2 Butyn Adenine

Summary of Key Academic Contributions and Discoveries

The primary academic contribution concerning 9-(4-hydroxy-2-butyn)-adenine lies in its synthesis and preliminary evaluation as an antiviral agent. A significant study in the Journal of Medicinal Chemistry detailed the creation of a phosphodiester amidate analogue of this compound as part of a broader investigation into anti-HIV-1 agents. acs.org This research demonstrated that the analogue exhibited activity against the virus. acs.org This discovery, although accompanied by observations of cytotoxicity, established the compound as a hit worthy of further investigation and chemical modification. acs.org

The academic exploration of similar acyclic nucleoside analogues provides a valuable context for understanding the potential of this compound. For instance, the related compound, 9-(trans-4-hydroxy-2-buten-1-yl)adenine (B217818), was synthesized and found to be a substrate for adenosine (B11128) deaminase, with both it and its guanine counterpart showing inhibitory effects on the growth of murine leukemia L1210 cells. nih.gov Such studies on analogous structures underscore the potential for acyclic adenine (B156593) derivatives to interact with key biological targets.

Persistent Challenges in Understanding Complex Biological Interactions

A significant challenge in the study of this compound is the limited body of specific research. The initial finding of anti-HIV activity with concurrent cytotoxicity presents a classic medicinal chemistry problem: separating desired efficacy from off-target toxicity. acs.org Understanding the complex biological interactions that lead to both of these effects requires extensive further investigation. The precise molecular targets of this compound and its metabolites remain to be elucidated.

Furthermore, the general challenges associated with acyclic nucleoside analogues apply here. These molecules often have multiple potential modes of action and can interact with a variety of enzymes involved in nucleotide metabolism. Determining the specific kinases that may phosphorylate the compound, and the polymerases or other enzymes that it may inhibit, requires dedicated enzymatic and cellular assays.

Strategic Directions for Future Research in Chemical Biology and Medicinal Chemistry

Future research on this compound should be strategically focused on several key areas. A primary goal in medicinal chemistry would be to synthesize a series of derivatives to establish a clear structure-activity relationship (SAR). Modifications to the hydroxymethyl group, the alkyne chain, and the adenine base could be explored to optimize antiviral activity while minimizing cytotoxicity.

From a chemical biology perspective, the development of molecular probes based on the this compound scaffold would be invaluable. These probes could be used in target identification studies to pinpoint the specific cellular proteins that interact with the compound. Additionally, detailed enzymatic studies are necessary to understand how the compound is metabolized and whether it or its phosphorylated derivatives act as inhibitors of viral or cellular enzymes.

Untapped Potential of the this compound Scaffold for Basic Science Discoveries

Beyond its potential as an antiviral agent, the this compound scaffold holds untapped potential for basic science discoveries. The presence of an alkyne functional group makes it a prime candidate for use in "click chemistry" reactions. This could enable its use as a tool for bioconjugation, allowing for the labeling and tracking of biomolecules in living systems.

The unique stereochemistry and conformational flexibility of the acyclic side chain could also be exploited to probe the active sites of various enzymes. By comparing its interactions with those of more rigid nucleoside analogues, researchers could gain a deeper understanding of enzyme-substrate binding and catalysis. The study of how enzymes like adenosine deaminase interact with such acyclic analogues can provide fundamental insights into enzyme function and inhibition. nih.gov

Research FindingCompound(s) StudiedKey Outcome
Anti-HIV ActivityPhosphodiester amidate analogue of this compoundExhibited anti-HIV-1 activity, but was accompanied by cytotoxicity. acs.org
Substrate for Adenosine Deaminase9-(trans-4-hydroxy-2-buten-1-yl)adenineThe adenine derivative acts as a substrate for the enzyme. nih.gov
Inhibition of Cancer Cell Growth9-(trans-4-hydroxy-2-buten-1-yl)adenine and 9-(trans-4-hydroxy-2-buten-1-yl)guanineShowed 50% inhibition of murine leukemia L1210 cell growth at 1 mM concentration. nih.gov

Q & A

Basic Research Question

  • Negative controls : Untreated cells + vehicle (e.g., DMSO ≤0.1%).
  • Positive controls : Hydroxyurea (10 mM) or hemin (50 μM) for erythroid differentiation.
  • Viability normalization : MTT assays to exclude cytotoxicity confounders . Include triplicate technical replicates and biological triplicates.

How are enzyme inhibition assays designed to distinguish competitive vs. allosteric mechanisms?

Advanced Research Question

  • Competitive : Vary substrate concentration; observe increased IC₅₀ with higher [dNTP]. Lineweaver-Burk plots show intersecting lines.
  • Allosteric : Ki unaffected by [dNTP]; non-linear Dixon plots. For this compound analogs, pre-steady-state kinetics (stopped-flow) reveal rapid binding to the RT-template-primer complex .

What stability challenges exist for this compound in aqueous solutions, and how are they mitigated?

Basic Research Question
The compound hydrolyzes at pH >7.5, forming adenine and butynediol. Stability is maintained by:

  • Storage : -20°C in lyophilized form; reconstitute in Tris-HCl (pH 7.0) immediately before use.
  • Buffers : Avoid carbonate buffers; use HEPES or phosphate buffers with 0.01% NaN₃ to prevent microbial degradation .

How is this compound formulated for in vivo pharmacokinetic studies?

Advanced Research Question
Pro-drug strategies (e.g., bis(amidate) esters) enhance oral bioavailability. For PMEA analogs, tenofovir disoproxil fumarate increases logP from -1.5 to 1.2, achieving Cmax ~300 ng/mL in plasma. LC-MS/MS quantitation (LOQ = 0.1 ng/mL) monitors hydrolysis to the active metabolite .

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